2-(biphenyl-4-yl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate
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Overview
Description
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, a benzoate ester, and dicyanophenoxy groups, making it an interesting subject for research in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate typically involves multiple steps, including nucleophilic aromatic substitution and esterification reactions. One common method involves the reaction of 4-nitrophthalonitrile with biphenol using anhydrous potassium carbonate as a catalyst in dimethyl sulfoxide (DMSO) solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of carboxyl groups.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed in electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of advanced materials and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the aromatic rings act as nucleophiles, attacking electrophilic centers . This interaction can lead to the formation of various intermediates and products, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4,4′-Bis(3,4-dicyanophenoxy)biphenyl: This compound shares a similar structure but lacks the benzoate ester group.
1,2-Bis(3,4-dicyanophenoxy)benzene: Another related compound with similar dicyanophenoxy groups but different aromatic core.
Uniqueness
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate is unique due to its combination of biphenyl, benzoate ester, and dicyanophenoxy groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C29H18N2O4 |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 4-(3,4-dicyanophenoxy)benzoate |
InChI |
InChI=1S/C29H18N2O4/c30-17-24-12-15-27(16-25(24)18-31)35-26-13-10-23(11-14-26)29(33)34-19-28(32)22-8-6-21(7-9-22)20-4-2-1-3-5-20/h1-16H,19H2 |
InChI Key |
QOPXKEIKSUKDNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(C=C3)OC4=CC(=C(C=C4)C#N)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(C=C3)OC4=CC(=C(C=C4)C#N)C#N |
Origin of Product |
United States |
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